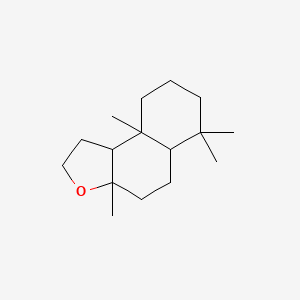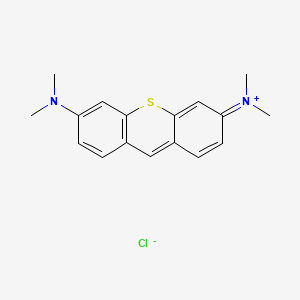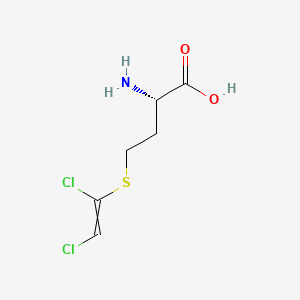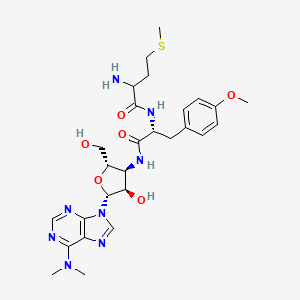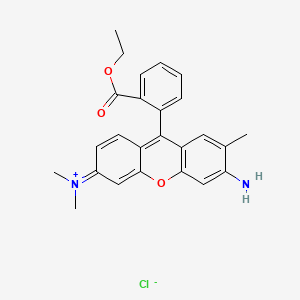
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, also known by its CAS number 4197-00-6, is a chemical compound with the molecular formula C30H16N4Na4O13S4. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves several steps. One common method includes the reaction of specific organic and inorganic reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield. Industrial production methods typically involve large-scale reactions in specialized reactors, ensuring consistent quality and scalability.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic uses of this compound includes its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. These interactions can modulate cellular processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt can be compared with other similar compounds, such as those with similar molecular structures or functional groups. Some similar compounds include:
Unii-fys6T7F842: Known for its use in biological medications, particularly in treating autoimmune conditions.
Trimethyloxonium tetrafluoroborate: A strong methylating agent used in organic synthesis.
Bifonazole: An antifungal drug with a dual mode of action, inhibiting fungal ergosterol biosynthesis.
This compound stands out due to its unique combination of chemical properties and versatility in various applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
4197-00-6 |
|---|---|
Molecular Formula |
C30H16N4Na4O13S4 |
Molecular Weight |
860.7 g/mol |
IUPAC Name |
tetrasodium;4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N4O13S4.4Na/c35-30-28(51(45,46)47)13-17-12-19(48(36,37)38)7-8-21(17)29(30)34-33-26-10-9-25(22-3-1-2-4-23(22)26)32-31-18-6-5-16-11-20(49(39,40)41)15-27(24(16)14-18)50(42,43)44;;;;/h1-15,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI Key |
ORBNBYIWHMHZGY-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
4197-00-6 |
Synonyms |
illiant black C.I. 27260 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




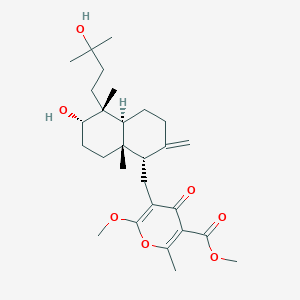

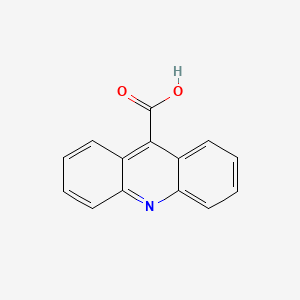
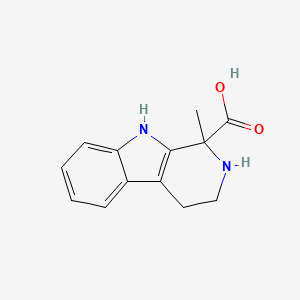
![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)
